2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Description
This compound is a diazaspiro[4.4]nonane derivative featuring a tert-butyl carboxylate, an ethyl carboxylate, and a benzyl substituent at the 7-position. It is synthesized via a LiF-mediated reaction under nitrogen, yielding 41.2% as a colorless oil after silica gel chromatography . Its molecular formula is C₂₃H₃₄N₂O₄, with a molecular weight of 402.5 g/mol (calculated). The compound is commercially available at 95% purity, highlighting its utility as a building block in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
7-O-tert-butyl 4-O-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-5-27-19(25)18-14-23(13-17-9-7-6-8-10-17)15-22(18)11-12-24(16-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMJRXHRUBYVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111649 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 2-(1,1-dimethylethyl) 9-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089649-33-0 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 2-(1,1-dimethylethyl) 9-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089649-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 2-(1,1-dimethylethyl) 9-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a dicarboxylic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions and inhibition. Its structural complexity allows it to interact with various biological targets, providing insights into biological processes.
Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to bind to specific receptors or enzymes can be exploited to design new therapeutic agents.
Industry: In industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications, including as a precursor for other chemical products.
Mechanism of Action
The mechanism by which 2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may bind to a particular enzyme or receptor, inhibiting its activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
- Key Difference : Replacement of the 7-benzyl group with an 8-oxo substituent.
- Impact : The oxo group introduces a polar ketone, likely enhancing solubility in polar solvents but reducing lipophilicity compared to the benzyl-containing analog. This modification may also alter reactivity in further functionalization .
- Similarity Score : 0.90 .
2-tert-Butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
- Key Difference : Absence of the 7-benzyl group.
tert-Butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Functional Group Variations in Related Spiro Scaffolds
Biological Activity
2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS No. 2089649-33-0) is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C22H32N2O4
- Molar Mass : 388.5 g/mol
- Structure : The compound features a diazaspiro framework with two carboxylate groups, enhancing its reactivity and biological interactions.
Biological Activities
Research indicates that compounds similar to 2-tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate exhibit various biological activities:
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Inhibition of Osteoclast Activity :
- A study demonstrated that derivatives of diazaspiro[4.4]nonane can inhibit mouse and human osteoclast activities, which are critical for bone resorption. This inhibition can prevent bone loss in ovariectomized mice without affecting bone formation processes .
- Specifically, the compound E197, a derivative related to the target compound, showed significant efficacy in preventing pathological bone loss by inhibiting osteoclast adhesion to bone surfaces .
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Anticonvulsant Activity :
- Similar diazaspiro compounds have been studied for their anticonvulsant properties. One study reported that certain derivatives exhibited significant delays in the onset of convulsions in animal models . These effects were linked to modulation of GABA-A receptors, suggesting a central nervous system (CNS) depressant activity.
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Synthesis Applications :
- The compound acts as both an aldol donor and an aldol acceptor , making it valuable in stereocontrolled aldol reactions essential for constructing complex molecules such as natural products .
Case Study 1: Osteoclast Inhibition
A preclinical study focused on the effects of diazaspiro derivatives on osteoclast activity found that E197 inhibited resorption activity in both mouse and human osteoclasts at concentrations of 10 µM and 5 µM. The results indicated that these compounds could serve as lead molecules for developing new anti-osteoporotic drugs .
Case Study 2: Anticonvulsant Effects
In a separate investigation into the anticonvulsant effects of diazaspiro compounds, researchers observed that specific derivatives significantly prolonged survival times and delayed seizure onset in rodent models when compared to phenobarbital treatment . This suggests potential therapeutic applications in seizure disorders.
Comparative Analysis with Related Compounds
The following table summarizes related compounds and their biological activities:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 236406-49-8 | 0.78 | Lacks benzyl group; simpler structure |
| Ethyl 1-Boc-3-piperidinecarboxylate | 130250-54-3 | 0.95 | Contains piperidine; different functional groups |
| Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 | 0.93 | Similar piperidine structure; different substituents |
| Tert-butyl 3-formylpyrrolidine-1-carboxylate | 59379-02-1 | 0.83 | Contains pyrrolidine; different reactivity |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate with high yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including spirocyclic core formation, esterification, and benzylation. Critical parameters include temperature control (e.g., 0–25°C for sensitive steps), use of anhydrous conditions to prevent hydrolysis, and purification via column chromatography or recrystallization. Catalysts like palladium for cross-coupling or Lewis acids for stereochemical control may enhance efficiency . Conflicting reports on optimal reaction times (e.g., 12–48 hours) suggest pilot trials to calibrate conditions for specific setups .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the spirocyclic and benzyl groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±0.001 Da precision). Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. Purity ≥97% is validated via HPLC with UV detection at 254 nm, using C18 reverse-phase columns and acetonitrile/water gradients .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Solubility varies: dimethyl sulfoxide (DMSO) is preferred for biological assays (10 mM stock solutions), while dichloromethane aids synthetic modifications. Avoid prolonged exposure to light, strong acids/bases, or temperatures >40°C to prevent decomposition into CO, NOx, or unidentified byproducts .
Advanced Research Questions
Q. How can computational chemistry tools predict the biological interactions of this spirocyclic compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., kinases, GPCRs) by analyzing binding affinities and pose validation. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations assess conformational stability in physiological conditions (e.g., solvation in explicit water models). Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?
- Methodological Answer : Systematic variance analysis (ANOVA) identifies critical factors (e.g., reagent ratios, solvent polarity). Reproduce protocols with controlled variables (e.g., anhydrous vs. ambient conditions). Use orthogonal purification (e.g., sequential chromatography and crystallization) to isolate stereoisomers. Cross-validate results with independent labs and share raw NMR/HPLC data via open-access platforms .
Q. What in vitro models are suitable for assessing this compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Permeability : Use Caco-2 cell monolayers to calculate apparent permeability (Papp) and efflux ratios.
- Plasma Protein Binding : Equilibrium dialysis with radiolabeled compound and LC-MS detection.
- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) in recombinant enzyme assays. Correlate findings with in silico ADMET predictions .
Contradictions and Open Challenges
- Stereochemical Control : Discrepancies in diastereomer ratios (e.g., 3:1 vs. 5:1 in vs. 13) suggest chiral auxiliary or catalyst optimization.
- Biological Activity : Preliminary data hint at kinase inhibition, but target validation is lacking. Use CRISPR knockouts or affinity pulldowns to confirm targets.
- Environmental Impact : Limited ecotoxicology data () necessitate OECD 301/302 biodegradation assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
